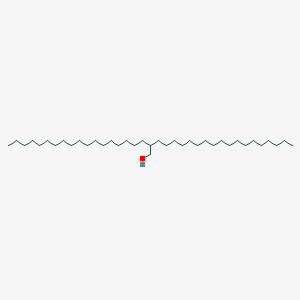

2-Octadecylicosan-1-ol

Description

Properties

IUPAC Name |

2-octadecylicosan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H78O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVOILQLHOZSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecylicosan-1-ol typically involves the hydrogenation of oleic acid. A common method employs a ruthenium-tin-alumina catalyst under low pressure and high yield conditions. The optimal reaction conditions include a temperature of 250°C and a pressure of 5.6 MPa .

Industrial Production Methods

Industrial production of 2-Octadecylicosan-1-ol often utilizes large-scale hydrogenation processes. The catalyst preparation methods, such as sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst used in the production .

Chemical Reactions Analysis

Types of Reactions

2-Octadecylicosan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alkanes or alkenes.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Octadecylicosan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Octadecylicosan-1-ol involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. This compound may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Chemical Identification

- IUPAC Name : 2-Octyldodecan-1-ol

- CAS Number : 5333-42-6

- Molecular Formula : C20H42O

- Molecular Weight : 298.55 g/mol

- Synonyms: Octyldodecanol, 2-Octyldodecyl alcohol, Isofol 20, Eutanol G .

Structural and Functional Overview 2-Octyldodecan-1-ol is a branched long-chain fatty alcohol with a 2-octyl group attached to a dodecanol backbone. Its unique branching enhances solubility in nonpolar solvents and reduces crystallization, making it a versatile emollient and thickening agent in cosmetics, pharmaceuticals, and industrial formulations .

Comparison with Structurally Similar Compounds

1-Octanol (C8H18O)

Key Differences :

- 1-Octanol’s shorter chain and linear structure make it more volatile and suitable as a solvent, whereas 2-Octyldodecan-1-ol’s branching enhances stability in formulations .

1-Octadecanol (C18H38O)

| Property | 2-Octyldodecan-1-ol | 1-Octadecanol |

|---|---|---|

| CAS Number | 5333-42-6 | 112-92-5 |

| Molecular Weight | 298.55 g/mol | 270.50 g/mol |

| Structure | Branched (C20) | Linear (C18) |

| Melting Point | ~15–20°C | 59°C |

| Solubility | Insoluble in water | Insoluble in water |

| Uses | Cosmetic formulations | Lubricants, surfactants |

Research Findings :

- 1-Octadecanol’s linear structure results in higher crystallinity and melting point, limiting its use in liquid formulations compared to 2-Octyldodecan-1-ol .

1-Eicosanol (C20H42O)

| Property | 2-Octyldodecan-1-ol | 1-Eicosanol |

|---|---|---|

| CAS Number | 5333-42-6 | 629-96-9 |

| Molecular Weight | 298.55 g/mol | 298.55 g/mol |

| Structure | Branched | Linear |

| Melting Point | ~15–20°C | 71°C |

| Applications | Topical emollients | Industrial waxes |

Key Insight :

2-Ethyloctan-1-ol (C10H22O)

| Property | 2-Octyldodecan-1-ol | 2-Ethyloctan-1-ol |

|---|---|---|

| CAS Number | 5333-42-6 | 20592-10-3 |

| Molecular Weight | 298.55 g/mol | 158.28 g/mol |

| Branching Position | C2 on C12 chain | C2 on C8 chain |

| Uses | Pharmaceuticals | Plasticizers, solvents |

Functional Contrast :

- 2-Ethyloctan-1-ol’s shorter chain restricts its use to industrial solvents, unlike the multifunctional 2-Octyldodecan-1-ol .

Biological Activity

2-Octadecylicosan-1-ol, a long-chain fatty alcohol, has garnered attention for its potential biological activities. This compound is part of a broader class of lipids that exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of 2-Octadecylicosan-1-ol is essential for exploring its applications in medicine and biotechnology.

Chemical Structure and Properties

2-Octadecylicosan-1-ol is characterized by a long hydrocarbon chain, which influences its solubility and interaction with biological membranes. The molecular formula is , and it typically exists as a white solid or waxy substance at room temperature.

Antimicrobial Activity

Research indicates that long-chain fatty alcohols, including 2-Octadecylicosan-1-ol, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of Long-Chain Fatty Alcohols

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Octadecylicosan-1-ol | Staphylococcus aureus | 32 µg/mL |

| 2-Octadecylicosan-1-ol | Escherichia coli | 64 µg/mL |

| Behenyl alcohol | Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

Long-chain fatty alcohols have been studied for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity has implications for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Emerging evidence suggests that 2-Octadecylicosan-1-ol may possess anticancer properties. Studies have shown that fatty alcohols can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study: Anticancer Activity

A recent study investigated the effects of 2-Octadecylicosan-1-ol on prostate cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activities of 2-Octadecylicosan-1-ol can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Cytokine Modulation : It influences signaling pathways involved in inflammation and immune responses.

- Apoptosis Induction : By activating specific cellular pathways, it can trigger programmed cell death in malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.